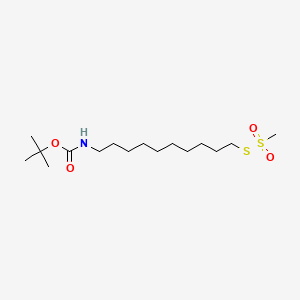

10-(叔-Boc-氨基)-1-癸基甲硫代磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-(t-Boc-amino)-1-decylmethanethiosulfonate is a chemical compound that contains a tert-butyl carbamate (Boc) group . The Boc group is a commonly used protective group for amines .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of 10-(t-Boc-amino)-1-decanol, a similar compound, is C15H31NO3 . The average mass is 273.411 Da and the monoisotopic mass is 273.230408 Da .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The physical and chemical properties of 10-(t-Boc-amino)-1-decanol, a similar compound, include a density of 1.0±0.1 g/cm3, boiling point of 387.2±15.0 °C at 760 mmHg, and a flash point of 188.0±20.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds .科学研究应用

DNA 阵列的共价附着

Strother、Hamers 和 Smith(2000 年)的一项研究探讨了使用紫外介导反应将寡脱氧核苷酸共价连接到胺改性的硅表面。该过程涉及使用叔丁氧羰基(t-BOC)保护的硅中的 omega-不饱和氨基烷,以创建氨基癸烷改性的硅表面,然后可以使用交联剂将其偶联到硫醇改性的寡脱氧核苷酸。该方法允许制备 DNA 阵列,为寡核苷酸的固定化提供金或玻璃表面的替代方案,并为将核酸生物分子识别元件偶联到半导体材料提供途径 (Strother、Hamers 和 Smith,2000 年)。

固相肽合成

Houghten、Beckman 和 Ostresh(2009 年)讨论了在固相肽合成过程中使用硫酸/二恶烷去除 N-α-叔丁氧羰基(Boc)基团。该方法为使用三氟乙酸 (TFA) 去保护肽合成中的 α-氨基基团提供了一种经济且危害较小的替代方法,展示了 Boc 保护氨基酸在肽合成中的多功能性和实用性 (Houghten、Beckman 和 Ostresh,2009 年)。

N-叔丁氧羰基衍生物的制备

Tarbell、Yamamoto 和 Pope(1972 年)提出了从二叔丁基碳酸二酯或二叔丁基二硫碳酸二酯和氨基酸酯制备 N-叔丁氧羰基(t-BOC)衍生物及其相应的硫类似物的方法。这些衍生物对酸性条件稳定,而酸性条件会迅速去除叔丁氧羰基本身,展示了叔丁氧羰基保护在化学合成中选择性阻断和解除氨基或其他基团的效用 (Tarbell、Yamamoto 和 Pope,1972 年)。

作用机制

Target of Action

The primary target of 10-(t-Boc-amino)-1-decylmethanethiosulfonate is the amino group in organic compounds . The compound is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group . The deprotection process involves the removal of the Boc group, which can be achieved through high-temperature reactions in a phosphonium ionic liquid or by using oxalyl chloride in methanol .

Biochemical Pathways

The deprotection of the Boc group affects the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play crucial roles in various biological processes, including protein synthesis.

Pharmacokinetics

The compound is soluble in dichloromethane, ether, ethyl acetate, and methanol , which suggests it may have good bioavailability.

Result of Action

The deprotection of the Boc group allows for the synthesis of a wide variety of functionally and structurally diverse amino ester molecules . This process enhances the formation of dipeptides, which are essential building blocks in protein synthesis .

Action Environment

The action of 10-(t-Boc-amino)-1-decylmethanethiosulfonate can be influenced by several environmental factors. Additionally, the compound’s action can be affected by the solvent used, with certain solvents enhancing the deprotection process .

安全和危害

未来方向

The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .

属性

IUPAC Name |

tert-butyl N-(10-methylsulfonylsulfanyldecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO4S2/c1-16(2,3)21-15(18)17-13-11-9-7-5-6-8-10-12-14-22-23(4,19)20/h5-14H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWWPQKFLRMQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724507 |

Source

|

| Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216932-86-3 |

Source

|

| Record name | S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)